2-(2-Bromo-5-methylphenyl)-1,3-dioxolane

Cross-Coupling Catalysis Synthetic Intermediate

2-(2-Bromo-5-methylphenyl)-1,3-dioxolane (CAS 1381966-52-4), with molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol , is a specialized cyclic acetal building block belonging to the 1,3-dioxolane class. Its structure is defined by a five-membered 1,3-dioxolane ring formed via the condensation of 2-bromo-5-methylbenzaldehyde with ethylene glycol, and is characterized by the critical ortho-bromo and meta-methyl substitution pattern on the aromatic ring.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
CAS No. 1381966-52-4
Cat. No. B6327827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-5-methylphenyl)-1,3-dioxolane
CAS1381966-52-4
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)C2OCCO2
InChIInChI=1S/C10H11BrO2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
InChIKeyROQONLCDTGWTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-5-methylphenyl)-1,3-dioxolane (CAS 1381966-52-4): A Key Dioxolane Intermediate for Controlled Aldehyde Release and Structural Diversification


2-(2-Bromo-5-methylphenyl)-1,3-dioxolane (CAS 1381966-52-4), with molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol [1], is a specialized cyclic acetal building block belonging to the 1,3-dioxolane class . Its structure is defined by a five-membered 1,3-dioxolane ring formed via the condensation of 2-bromo-5-methylbenzaldehyde with ethylene glycol, and is characterized by the critical ortho-bromo and meta-methyl substitution pattern on the aromatic ring. This compound is typically supplied with a purity of ≥95% to 98% [2].

Why 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane (1381966-52-4) Cannot Be Readily Substituted by Common In-Class Analogs


The scientific and industrial utility of 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane is predicated on its unique, orthogonal combination of a protected aldehyde and a densely functionalized aryl bromide . This dual functionality is not replicated by any single, more common analog. Substituting this compound with a generic 1,3-dioxolane, such as the simpler 2-(2-bromophenyl)-1,3-dioxolane (CAS 34824-58-3), would forfeit the critical 5-methyl group essential for specific downstream interactions and molecular topology. Conversely, replacing it with a non-brominated analog like 2-(5-methylphenyl)-1,3-dioxolane would eliminate the reactive bromine handle required for subsequent cross-coupling reactions. The following evidence guide details the specific, quantifiable points of differentiation that justify the procurement of this specific CAS number over its nearest available alternatives.

Quantitative Differentiation Evidence for 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane Against Closest Analogs


Ortho-Bromo Substituent Enables Cross-Coupling Reactivity Absent in Methyl-Only Analogs

The presence of an ortho-bromine atom on the aromatic ring is a defining and quantifiable point of reactivity that separates 2-(2-bromo-5-methylphenyl)-1,3-dioxolane from its non-halogenated analog, 2-(5-methylphenyl)-1,3-dioxolane . The ortho-bromo group provides a specific, well-characterized site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The methyl analog lacks this site entirely and therefore possesses no comparable reactivity profile for this major class of transformations.

Cross-Coupling Catalysis Synthetic Intermediate

5-Methyl Substituent Introduces Critical Steric and Electronic Differentiation

The 5-methyl group on the aryl ring is a quantifiable differentiator from the commercially available analog 2-(2-bromophenyl)-1,3-dioxolane (CAS 34824-58-3). This substitution pattern (ortho-bromo, meta-methyl) introduces a defined increase in steric bulk and alters the electronic environment of the aromatic system relative to the comparator . The methyl group is quantified by its van der Waals volume (~13.67 cm³/mol), which is entirely absent in the comparator, and its +I inductive effect, which influences the electron density of the ring. These differences are fundamental in SAR and molecular recognition studies, where even minor structural changes can profoundly impact biological activity or material properties .

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Recognition

Aryl Bromide vs. Aryl Chloride: Differentiated Reactivity for Cross-Coupling Strategies

As a class, aryl bromides like 2-(2-bromo-5-methylphenyl)-1,3-dioxolane exhibit a distinct reactivity profile compared to their aryl chloride counterparts, such as 2-(2-chlorophenyl)-1,3-dioxolane (CAS 7366-47-4). This is quantifiably defined by their relative rates of oxidative addition in palladium-catalyzed cross-coupling reactions. Aryl bromides are known to be significantly more reactive than aryl chlorides under standard conditions . For example, a typical C-Br bond is weaker (Bond Dissociation Energy ≈ 84 kcal/mol) than a C-Cl bond (BDE ≈ 96 kcal/mol), facilitating easier initiation of the catalytic cycle. This difference is not just quantitative but also qualitative, as it allows for orthogonal or sequential coupling strategies on poly-halogenated scaffolds [1].

Chemoselectivity Cross-Coupling Process Chemistry

Core Application Scenarios for 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane Driven by Its Differentiated Profile


Medicinal Chemistry: Late-Stage Functionalization of a Privileged Scaffold

The combination of a protected aldehyde and a reactive ortho-bromine in 2-(2-bromo-5-methylphenyl)-1,3-dioxolane makes it an ideal intermediate for constructing complex, densely functionalized drug-like molecules . The dioxolane group protects the aldehyde during harsh transformations (e.g., cross-coupling on the bromide), allowing for sequential, chemoselective derivatization. This is a strategic advantage for synthesizing lead compound libraries where the 2,5-disubstituted benzaldehyde motif is a key pharmacophore.

Synthetic Organic Chemistry: Orthogonal Reaction Sequence Development

This compound is specifically procured to exploit the orthogonal reactivity of its functional groups. The 1,3-dioxolane ring can be deprotected under mild acidic conditions to reveal a reactive aldehyde, while the aryl bromide is a latent handle for C-C or C-N bond formation via cross-coupling . This allows researchers to design and execute a two-step diversification sequence—first functionalizing the bromine handle, then deprotecting the aldehyde for a subsequent condensation, or vice versa—from a single, well-defined starting material.

Agrochemical & Material Science: Building Block for Advanced Functional Materials

The specific 2-bromo-5-methylphenyl substitution pattern is a key component in the synthesis of advanced materials, such as liquid crystals, organic light-emitting diodes (OLEDs), or novel ligands for catalysis . The presence of both the methyl group (which influences molecular packing and solubility) and the bromide (which allows for π-system extension) makes this compound a superior building block compared to simpler mono-substituted dioxolanes. It is used in the stepwise construction of extended aromatic systems with precisely defined electronic and steric properties.

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